4-Sulfanyl-1-phthalazinyl hydrosulfide

Description

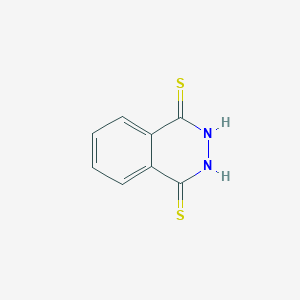

4-Sulfanyl-1-phthalazinyl hydrosulfide is a sulfur-containing heterocyclic compound characterized by a phthalazine backbone substituted with sulfanyl (-SH) and hydrosulfide (-SH) groups at the 1- and 4-positions, respectively. This structure confers unique chemical reactivity, particularly in redox and coordination chemistry. These compounds often serve as hydrogen sulfide (H₂S) donors or corrosion inhibitors due to their sulfur-based functional groups .

Properties

CAS No. |

51793-94-3 |

|---|---|

Molecular Formula |

C8H6N2S2 |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

2,3-dihydrophthalazine-1,4-dithione |

InChI |

InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) |

InChI Key |

BDKYRACUJAHADY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=S)NNC2=S |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)NNC2=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on sulfur-containing compounds with structural or functional similarities to 4-sulfanyl-1-phthalazinyl hydrosulfide, including sodium hydrosulfide (NaHS), benzyl-substituted phthalazine sulfides, and other organosulfur inhibitors.

Sodium Hydrosulfide (NaHS)

- Chemical Role: NaHS is a well-characterized H₂S donor used in biomedical research to mimic endogenous H₂S signaling. It attenuates oxidative stress and inflammation in renal ischemia/reperfusion injury by suppressing MAPK/NF-κB pathways .

- Reactivity: Unlike this compound, NaHS is a simple inorganic salt that releases H₂S rapidly in aqueous environments. This limits its stability compared to organosulfur compounds with controlled release mechanisms .

- Safety : NaHS is highly corrosive and poses risks of pulmonary edema, skin burns, and spontaneous combustion in air .

4-Benzyl-1-phthalazinyl 4-Methylphenyl Sulfide

- Structure : This compound (C₂₂H₁₈N₂S) features a phthalazine core with a benzyl group and a methylphenyl sulfide substituent. Unlike this compound, it lacks free sulfhydryl (-SH) groups, reducing its redox activity .

- Applications : Such derivatives are typically explored in medicinal chemistry for their aromatic and sulfur-based interactions, though specific data on their biological or industrial roles are absent in the evidence .

Organosulfur Corrosion Inhibitors

- Function : Sulfide and hydrosulfide ions (HS⁻) adsorb onto metal surfaces, forming protective layers. Compounds with unsaturated bonds, phenyl radicals, or ester groups exhibit enhanced inhibition due to strong coordination with metals .

- Comparison : this compound’s dual -SH groups may improve adsorption compared to simpler inhibitors (e.g., NaHS). However, steric hindrance from the phthalazine ring could reduce efficiency compared to linear thiols .

Table 1: Key Properties of this compound and Analogues

| Property | This compound | Sodium Hydrosulfide (NaHS) | 4-Benzyl-1-phthalazinyl 4-Methylphenyl Sulfide |

|---|---|---|---|

| Structure | Phthalazine with -SH groups | Inorganic salt (NaHS) | Phthalazine with benzyl/methylphenyl sulfide |

| H₂S Release | Potential slow release | Rapid release in solution | None |

| Corrosion Inhibition | Likely high (dual -SH groups) | Moderate (HS⁻ ions) | Low (no free -SH) |

| Toxicity | Unknown (likely corrosive) | Severe (corrosive, H₂S gas) | Low (stable aromatic structure) |

| Applications | Hypothesized: drug delivery, corrosion | Biomedicine, industry | Medicinal chemistry research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.